molecular formula C12H19N3O3S B1410847 Tert-butyl 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate CAS No. 1046079-23-5

Tert-butyl 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate

Cat. No.: B1410847
CAS No.: 1046079-23-5
M. Wt: 285.36 g/mol
InChI Key: NTCAZAMJBGQMNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C12H19N3O3S. It is known for its unique structure, which includes a piperidine ring, an oxadiazole ring, and a tert-butyl ester group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, followed by the introduction of the piperidine ring and the tert-butyl ester group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions on the piperidine ring can introduce various functional groups.

Scientific Research Applications

Tert-butyl 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may be investigated for its therapeutic potential in treating various diseases.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring and the piperidine ring are likely involved in binding to biological receptors or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate
  • Tert-butyl 4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate is unique due to the presence of the sulfanyl group on the oxadiazole ring, which can impart distinct chemical and biological properties. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.

Properties

IUPAC Name

tert-butyl 3-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3S/c1-12(2,3)18-11(16)15-6-4-5-8(7-15)9-13-14-10(19)17-9/h8H,4-7H2,1-3H3,(H,14,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTCAZAMJBGQMNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=NNC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate
Reactant of Route 2
Tert-butyl 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate
Reactant of Route 3
Tert-butyl 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate
Reactant of Route 5
Tert-butyl 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.